N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide

Catalog No.
S2737680
CAS No.
921836-73-9
M.F
C23H22N2O3
M. Wt
374.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b...

CAS Number

921836-73-9

Product Name

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide

IUPAC Name

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)naphthalene-2-carboxamide

Molecular Formula

C23H22N2O3

Molecular Weight

374.44

InChI

InChI=1S/C23H22N2O3/c1-23(2)14-28-20-11-10-18(13-19(20)25(3)22(23)27)24-21(26)17-9-8-15-6-4-5-7-16(15)12-17/h4-13H,14H2,1-3H3,(H,24,26)

InChI Key

ALAZVRDRNHWTAH-UHFFFAOYSA-N

SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)N(C1=O)C)C

solubility

not available

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide is a complex organic compound characterized by a unique structure that integrates a naphthamide moiety with a benzoxazepine ring system. This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities and potential therapeutic applications. The presence of the tetrahydrobenzo[b][1,4]oxazepine core contributes to its structural complexity and may influence its pharmacological properties.

  • Oxidation: This reaction can introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions can alter the oxidation state of the compound, leading to different derivatives.
  • Substitution: Functional groups within the molecule can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
  • Substitution: Nucleophiles such as amines or thiols can be utilized under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted naphthamides.

Benzoxazepine derivatives, including N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide, have been associated with a range of biological activities. These include:

  • Antiviral effects
  • Anti-inflammatory properties
  • Anticancer activities
  • Neuroprotective effects

The specific biological targets and mechanisms of action are still under investigation but may involve interactions with various enzymes and receptors in biochemical pathways.

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide typically involves multiple steps. A common synthetic route includes:

  • Preparation of the benzoxazepine core through cyclization reactions.
  • Introduction of the naphthamide group via acylation or similar methods.

Industrial Production Methods

In industrial settings, optimized synthetic routes are employed to ensure high yield and purity. Techniques such as continuous flow synthesis and advanced catalysts may be utilized to enhance efficiency in large-scale production.

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide has several applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
  • Pharmaceuticals: Potential development as a therapeutic agent due to its biological activities.

Research into the interactions of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide with biological targets is ongoing. Preliminary studies suggest it may modulate enzyme activity or bind to specific receptors involved in various diseases. Understanding these interactions is crucial for elucidating its pharmacological potential.

Several compounds share structural features with N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide. Notable examples include:

  • 2-chloro-N-(3,3,5-trimethyl-4-oxo-2H-benzoxazepin): This compound exhibits similar benzoxazepine characteristics but differs in halogen substitution.
  • 4-fluoro-N-(3,3,5-trimethyl-4-oxo-benzoxazepin): Another derivative that showcases variations in halogenation and may possess distinct biological activities.
  • N-(6-methoxybenzo[b]thiophen): A structurally related compound that also interacts with similar biological targets but has different functional groups influencing its activity.

Uniqueness

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide stands out due to its specific combination of functional groups and structural features that may confer unique pharmacological properties compared to its analogs. Its potential for diverse applications in medicinal chemistry highlights its significance within this class of compounds.

XLogP3

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Dates

Last modified: 08-16-2023

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